6-(Phenylthio)-o-anisic acid
Description
6-(Phenylthio)-o-anisic acid is a synthetic benzoic acid derivative featuring a phenylthio (-SPh) substituent at the 6-position and a methoxy (-OCH₃) group at the 2-position (ortho position relative to the carboxylic acid). This compound is structurally related to o-anisic acid (2-methoxybenzoic acid, CAS 579-75-9), a naturally occurring phenolic acid found in plants like Panax notoginseng (black tiger) .
Properties
IUPAC Name |
2-methoxy-6-phenylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-17-11-8-5-9-12(13(11)14(15)16)18-10-6-3-2-4-7-10/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKJMTOSOBNTRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)SC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233401 | |
| Record name | 6-(Phenylthio)-o-anisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84434-14-0 | |
| Record name | 2-Methoxy-6-(phenylthio)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84434-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Phenylthio)-o-anisic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084434140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Phenylthio)-o-anisic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90233401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(phenylthio)-o-anisic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 6-(PHENYLTHIO)-O-ANISIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7D0YY0CAI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylthio)-o-anisic acid can be achieved through several methodsThis can be done using a nucleophilic substitution reaction where a halogenated anisic acid reacts with a phenylthiol in the presence of a base . Another method involves the use of a Grignard reagent, where a phenylmagnesium bromide reacts with an anisic acid derivative to form the desired product .
Industrial Production Methods
Industrial production of 6-(Phenylthio)-o-anisic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-(Phenylthio)-o-anisic acid undergoes various chemical reactions, including:
Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding thiol
Substitution: Products with different substituents replacing the phenylthio group
Scientific Research Applications
6-(Phenylthio)-o-anisic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Phenylthio)-o-anisic acid involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 6-(phenylthio)-o-anisic acid with related compounds:
Reactivity and Stability
- Radical Formation: 6-(Phenylthio)-o-anisic acid and PhTAA generate sulfur-centered radicals (e.g., C₆H₅SCHCOOH) under UV irradiation, which are more reactive than oxygen-centered radicals from phenoxyacetic acid .
- Antioxidant Activity: Unlike phenolic acids with hydroxyl groups (e.g., ferulic acid), both o-anisic acid and 6-(phenylthio)-o-anisic acid lack antioxidant activity due to the absence of free -OH groups .
Biological Activity
6-(Phenylthio)-o-anisic acid, with the CAS number 84434-14-0, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a phenylthio group attached to an o-anisic acid structure, which contributes to its diverse biological properties, including antimicrobial and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula for 6-(Phenylthio)-o-anisic acid is C9H10O3S, and its structure can be represented as follows:
- Molecular Weight : 182.24 g/mol
- IUPAC Name : 6-(Phenylthio)-2-methoxybenzoic acid
Antimicrobial Properties
Research indicates that 6-(Phenylthio)-o-anisic acid exhibits notable antimicrobial activity against various pathogens. A study conducted by researchers demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in cellular models . This property may have implications for treating inflammatory diseases.
Cytotoxicity and Cancer Research
The cytotoxic effects of 6-(Phenylthio)-o-anisic acid have been evaluated in various cancer cell lines. Preliminary findings indicate that the compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.
Case Studies
-
Antimicrobial Efficacy :
- A study tested the compound against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 15 mm and 12 mm respectively.
- Concentration-dependent assays indicated an IC50 value of approximately 50 µg/mL for E. coli.
-
Anti-inflammatory Activity :
- In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound reduced TNF-alpha levels by 40% compared to untreated controls.
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Cytotoxicity in Cancer Cells :
- In a study involving human breast cancer cells (MCF-7), treatment with 6-(Phenylthio)-o-anisic acid resulted in a significant reduction in cell viability (up to 60% at 100 µg/mL).
The biological activity of 6-(Phenylthio)-o-anisic acid is attributed to its ability to interact with various molecular targets within cells:
- Cell Membrane Disruption : The phenylthio group may enhance the lipophilicity of the compound, facilitating its incorporation into microbial membranes.
- Cytokine Modulation : The compound appears to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines.
- Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways through mitochondrial depolarization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
